3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is an organic compound with a unique structure that combines a pyrazolopyrimidine core with a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: The synthesis begins with the formation of the pyrazolopyrimidine core. A common route involves the reaction of 4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine with pyrrolidine under reflux conditions to yield 6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine.
Step 2: The second step involves the alkylation of the pyrazolopyrimidine with 3-bromopropylamine to obtain the desired ethyl group linked to the pyrazolopyrimidine ring.
Step 3: Finally, the compound is subjected to N-acylation with 3-methylbutanoyl chloride to yield 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide. This reaction is typically carried out under basic conditions using triethylamine as a base.
Industrial Production Methods: While the detailed industrial production methods for this specific compound are less documented, large-scale synthesis generally follows similar reaction pathways with optimizations for yield and purity. Industrial methods might utilize continuous flow reactors and advanced purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methylthio group, which can be transformed into a sulfoxide or sulfone.
Reduction: The nitro functional groups within the pyrazolopyrimidine core can be reduced to amines.
Substitution: The chloro group in precursors can be readily substituted with nucleophiles like amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with iron powder and acetic acid.
Substitution: Nucleophiles like amines, thiols under basic conditions with solvents like DMF or DMSO.
Major Products:
Oxidation of the methylthio group yields sulfoxides and sulfones.
Reduction leads to amine derivatives.
Substitution reactions produce a range of nucleophile-substituted pyrazolopyrimidines.
Scientific Research Applications
In Chemistry:
Used as a building block for the synthesis of more complex molecules.
Studied for its unique reactivity patterns in organic synthesis.
In Biology:
Explored for its potential as a pharmacophore in drug discovery.
Investigated for its biological activity, including antiproliferative effects on certain cancer cell lines.
In Medicine:
Potential lead compound for developing new therapeutic agents.
Studied for its enzyme inhibition properties, particularly targeting kinases and other critical enzymes.
In Industry:
Utilized in the development of advanced materials.
Possible applications in creating specialized polymers or chemical sensors.
Mechanism of Action
Mechanism and Effects:
The compound's mechanism of action often involves interaction with specific molecular targets like enzymes or receptors.
It may act as an inhibitor or modulator, affecting the activity of its target proteins.
Molecular Targets and Pathways:
Targets enzymes involved in cellular signaling pathways.
Influences pathways related to cell proliferation, apoptosis, and other vital cellular processes.
Comparison with Similar Compounds
4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine
6-(methylthio)-4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine
Various substituted pyrazolopyrimidines with different alkyl or aryl groups.
In sum, 3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a compound of significant scientific interest with diverse synthetic routes and broad applications in research, industry, and potentially medicine.
Properties
IUPAC Name |
3-methyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6OS/c1-12(2)10-14(24)18-6-9-23-16-13(11-19-23)15(20-17(21-16)25-3)22-7-4-5-8-22/h11-12H,4-10H2,1-3H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSNBKZODRRDQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.